In Vivo Tumor Growth Inhibition: RK-582 Exhibits Markedly Improved Robust Efficacy Over Lead Compound RK-287107 in COLO-320DM Xenograft Model
RK-582 was specifically designed to overcome the in vivo efficacy limitations of its predecessor RK-287107. In a COLO-320DM human colorectal cancer mouse xenograft model, RK-582 exhibited a markedly improved robust tumor growth inhibition when administered orally [1]. While RK-287107 demonstrated potent enzymatic inhibition (TNKS1 IC50 = 14.3 nM, TNKS2 IC50 = 10.6 nM) , its in vivo antitumor effect was insufficient to warrant clinical advancement; RK-582 was selected from a series of optimized analogs precisely because it delivered substantially greater tumor suppression at equivalent or lower doses [1].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Markedly improved robust tumor growth inhibition at oral doses of 10 or 20 mg/kg twice daily |
| Comparator Or Baseline | RK-287107 (direct lead compound) – insufficient in vivo tumor growth inhibition to advance clinically |
| Quantified Difference | Qualitative superiority; RK-582 was advanced to clinical candidate status while RK-287107 was not |
| Conditions | COLO-320DM human colorectal cancer mouse xenograft model; oral administration |
Why This Matters
Procurement decisions for in vivo oncology studies should prioritize RK-582 over RK-287107 when oral dosing and robust tumor suppression are required.
- [1] Shirai, F., Tsumura, T., Yashiroda, Y., et al. (2020). Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer. Journal of Medicinal Chemistry, 63(8), 4183–4204. View Source
